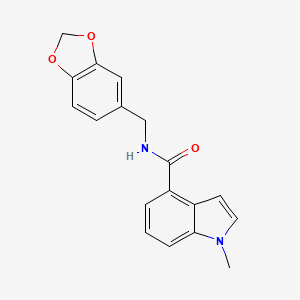

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide is a chemical compound with the following properties:

Molecular Formula: C₁₆H₁₃NO₄

Molecular Weight: 283.29 g/mol

CAS Number: 2013602-68-9

Preparation Methods

Synthetic Routes::

Bromination and Amination:

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide can undergo various reactions:

Amination: Formation of the amine group.

Cyanation: Introduction of a cyano group.

Bromination: Addition of a bromine atom.

Hydrolysis: Conversion to the corresponding carboxylic acid.

Oxidation/Reduction: Depending on reaction conditions .

Common reagents include PdCl₂, xantphos, Cs₂CO₃, and N,N’-dimethylethylenediamine.

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity

Recent studies have indicated that benzodioxol derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated an IC50 value ranging from 26 to 65 µM against four different cancer cell lines, indicating substantial anticancer efficacy while showing minimal toxicity to normal cells (IC50 > 150 µM) .

2. Antidiabetic Potential

The compound's derivatives have also been investigated for their antidiabetic properties. In vivo studies using a streptozotocin-induced diabetic mice model revealed that specific derivatives significantly reduced blood glucose levels, suggesting their potential as synthetic antidiabetic agents. One derivative was noted to lower blood glucose from 252.2 mg/dL to 173.8 mg/dL after multiple doses .

Table 1: Summary of Research Findings on this compound Derivatives

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with cellular pathways, possibly related to its anticancer effects.

Comparison with Similar Compounds

While N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide is unique in its structure, similar compounds include:

CUR61414: An antagonist of the Smoothened protein in the Hedgehog signaling pathway .

Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl: A related compound .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the current understanding of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxole moiety, which is known for its pharmacological activities. The indole core contributes to its interaction with various biological targets. The molecular formula is C₁₅H₁₅N₃O₃, and its molecular weight is approximately 285.29 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Nitric Oxide Synthase (iNOS) : Studies have shown that compounds similar in structure can selectively inhibit iNOS, which is implicated in inflammatory responses. This inhibition can lead to reduced nitric oxide production, contributing to anti-inflammatory effects .

- Interaction with Receptor Tyrosine Kinases : The compound may also interact with receptor tyrosine kinases, affecting cell signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in vitro and in vivo. For instance:

- Cell Culture Studies : In human A172 cell assays, the compound showed a marked decrease in nitric oxide levels, suggesting its potential as an anti-inflammatory agent .

- Animal Models : In murine models of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels.

Anticancer Activity

This compound has been evaluated for its anticancer properties:

- In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. It induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.

- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival (e.g., PI3K/Akt and MAPK pathways) has been documented .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory potential in a murine model.

- Findings : Treatment with the compound led to a significant reduction in paw swelling and cytokine levels compared to controls.

-

Cancer Cell Line Study :

- Objective : To assess cytotoxicity against MCF-7 breast cancer cells.

- Results : The compound showed an IC50 value of 15 µM, indicating potent cytotoxicity and potential for further development as an anticancer agent.

Research Findings Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | Murine model | Reduced edema and cytokine levels |

| Anticancer | In vitro cytotoxicity assay | IC50 = 15 µM against MCF-7 cells |

| iNOS inhibition | Human A172 cell assays | Decreased nitric oxide production |

Properties

Molecular Formula |

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-methylindole-4-carboxamide |

InChI |

InChI=1S/C18H16N2O3/c1-20-8-7-13-14(3-2-4-15(13)20)18(21)19-10-12-5-6-16-17(9-12)23-11-22-16/h2-9H,10-11H2,1H3,(H,19,21) |

InChI Key |

UPJMTHMNMKSXHY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.